molecular formula C7H12O B13763438 3-Methyl-4-hexyn-3-ol CAS No. 6320-68-9

3-Methyl-4-hexyn-3-ol

Cat. No.: B13763438
CAS No.: 6320-68-9
M. Wt: 112.17 g/mol
InChI Key: VLRDHNINMBNPDK-UHFFFAOYSA-N
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Description

3-Methyl-4-hexyn-3-ol is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, making it an alkyne alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of propargyl alcohol with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic addition of the acetylide anion to the carbonyl group of acetone, followed by protonation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of acetylene to ketones, resulting in the formation of alkyne alcohols .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-hexyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-hexyn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-hexyn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hexyn-3-ol: Similar structure but lacks the methyl group at the third carbon.

    3-Methyl-1-pentyn-3-ol: Similar structure but with a different position of the triple bond.

    2-Methyl-3-butyn-2-ol: Similar structure but with a shorter carbon chain.

Uniqueness

3-Methyl-4-hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which imparts distinct chemical reactivity and biological activity. Its specific arrangement of atoms allows for unique interactions with other molecules, making it valuable in various research and industrial applications .

Properties

CAS No.

6320-68-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methylhex-4-yn-3-ol

InChI

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h8H,5H2,1-3H3

InChI Key

VLRDHNINMBNPDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC)O

Origin of Product

United States

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